REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]2[N:7]([CH:9]=[C:10]([CH3:12])[N:11]=2)[N:8]=1)[CH3:2].Cl[S:14]([OH:17])(=O)=[O:15].C([N:20](CC)CC)C.P(Cl)(Cl)(Cl)=O>ClCCCl.O>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]2[N:7]([C:9]([S:14]([NH2:20])(=[O:17])=[O:15])=[C:10]([CH3:12])[N:11]=2)[N:8]=1)[CH3:2]
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC=2N(N1)C=C(N2)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
under stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction solution was cooled to about 70° C.
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction solution was cooled to about 70° C.
|
Type
|
WAIT
|
Details
|
over 1 minute
|
Duration
|
1 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
WAIT
|
Details
|
The reaction solution was left
|
Type
|
TEMPERATURE
|
Details
|
to cool to about 50° C.
|
Type
|
ADDITION
|
Details
|
poured into 50 ml
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with chloroform (50 ml×2)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residues were dissolved in acetonitrile (40 ml)
|
Type
|
ADDITION
|
Details
|
14 N ammonia water (7 ml) was added
|
Type
|
STIRRING
|
Details
|
under stirring at room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the reaction solution was poured onto ice-cold water (150 ml)
|
Type
|
CUSTOM
|
Details
|
to form crystals which
|
Type
|
FILTRATION
|
Details
|
were then collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Thereafter, the crystals were purified by silica gel column chromatography (chloroform:acetone=9:1→4:1)
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC=2N(N1)C(=C(N2)C)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |